molecular formula C10H10N2O2 B182729 6,7-Dimethylquinoxaline-2,3-diol CAS No. 2474-50-2

6,7-Dimethylquinoxaline-2,3-diol

Cat. No.: B182729
CAS No.: 2474-50-2
M. Wt: 190.2 g/mol
InChI Key: HRVPYGLZESQRKK-UHFFFAOYSA-N
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Description

6,7-Dimethylquinoxaline-2,3-diol is a heterocyclic compound with the molecular formula C10H10N2O2 It is a derivative of quinoxaline, characterized by the presence of two hydroxyl groups at the 2 and 3 positions and two methyl groups at the 6 and 7 positions on the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylquinoxaline-2,3-diol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminotoluene with glyoxal under acidic conditions, leading to the formation of the quinoxaline ring. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylquinoxaline-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,7-Dimethylquinoxaline-2,3-diol has several applications in scientific research:

Comparison with Similar Compounds

    Quinoxaline: The parent compound without the methyl and hydroxyl substitutions.

    2,3-Dihydroxyquinoxaline: Similar structure but lacks the methyl groups at positions 6 and 7.

    6,7-Dimethylquinoxaline: Lacks the hydroxyl groups at positions 2 and 3

Uniqueness: 6,7-Dimethylquinoxaline-2,3-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVPYGLZESQRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289673
Record name 6,7-dimethylquinoxaline-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2474-50-2
Record name 2474-50-2
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Record name 6,7-dimethylquinoxaline-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dimethyl-2,3-quinoxalinediol
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Synthesis routes and methods I

Procedure details

A mixture of 4,5-dimethyl-benzene-1,2-diamine (60 g) and diethyl oxalate (600 mL) was heated under reflux for 1 h and then cooled. The precipitate of 6,7-dimethyl-1,4-dihydro-quinoxaline-2,3-dione was filtered off and washed with 96% ethanol to give 38 g of the title compound. ESI-MS: m/z 191.1 [MH+], 403.3 [2MNa+]; required MW=190.2
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2.72 g (2.0 mmol) of 4,5-dimethyl-1,2-phenylenediamine and 1.92 g (21.3 mmol) of oxalic acid in 30 mL of 2N HCl was refluxed for 2.5 h and cooled to room temperature. The mixture was diluted with 20 mL of H2O, filtered, washed with water, and dried to leave a pale-brown solid 3.57 g (94%); mp>250° C.; 1H NMR (DMSO-d6,2.161 (s,6), 6.869 (s,2), 11.78 (s,2).
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods III

Procedure details

Diethyl oxalate (4.0 mL, 29 mmol) and ytterbium trifluoromethanesulfonate (226 mg, 0.37 mmol) were added to 4,5-dimethyl-1,2-phenylenediamine (1.0 g, 7.3 mmol) and the mixture was stirred at 80° C. for 2 hours. After water was added to the reaction mixture, the precipitate was washed with ethanol. Thus, 6,7-dimethylquinoxaline-2,3(1H,4H)-dione (1.2 g, yield: 87%) was obtained.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
226 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of 6,7-Dimethylquinoxaline-2,3-diol?

A: this compound is a product of bacterial riboflavin (Vitamin B2) degradation. Research has shown that it can be derived from the oxidative cleavage of 1-Ribityl-2,3-diketo-1,2,3, 4-tetrahydro-6,7-dimethylquinoxaline. [, ] This process demonstrates a metabolic pathway utilized by certain bacteria to break down riboflavin.

Q2: Can you elaborate on the process by which this compound is formed from riboflavin?

A: The formation of this compound from riboflavin involves a multi-step bacterial degradation pathway. While the exact mechanism is complex, research suggests that 1-Ribityl-2,3-diketo-1,2,3, 4-tetrahydro-6,7-dimethylquinoxaline, an intermediate compound in riboflavin degradation, undergoes oxidative cleavage. [] This cleavage results in the formation of this compound and ribose. Further studies focusing on the specific enzymes and intermediates involved in this pathway would provide a more detailed understanding.

Q3: What are the potential implications of understanding the bacterial degradation of riboflavin to this compound?

A3: Research on this bacterial metabolic pathway offers several potential benefits:

    1. Masuji, Akira, et al. “リボフラビンの細菌による分解産物(IV)1-Ribityl-2,3-diketo-1,2,3,4-tetrahydro-6,7-dimethylquinoxaline(I)よりthis compound(II)およびRiboseへの酸化的分解.” Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan 86.11 (1966): 1042-1046.
    2. Masaji, Akira, et al. “BACTERIAL DEGRADATION PRODUCTS OF RIBOFLAVIN. IV. OXIDATIVE CLEAVAGE OF 1-RIBITYL-2,3-DIKETO-1,2,3, 4-TETRAHYDRO-6,7-DIMETHYLQUINOXALINE TO this compound AND RIBOSE.” Journal of the Pharmaceutical Society of Japan 86.11 (1966): 1042-1046.

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